2-(Chlorosulfonyl)isonicotinic acid hydrochloride
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Overview
Description
2-(Chlorosulfonyl)isonicotinic acid hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO4S. It is a derivative of isonicotinic acid, where the carboxyl group is substituted with a chlorosulfonyl group.
Preparation Methods
The synthesis of 2-(Chlorosulfonyl)isonicotinic acid hydrochloride typically involves the chlorosulfonation of isonicotinic acid. The process can be summarized as follows:
Chlorosulfonation Reaction: Isonicotinic acid is treated with chlorosulfonic acid (ClSO3H) to introduce the chlorosulfonyl group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Hydrochloride Formation: The resulting 2-(Chlorosulfonyl)isonicotinic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(Chlorosulfonyl)isonicotinic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cycloaddition Reactions: It can react with alkenes or alkynes to form cyclic compounds, such as β-lactams or oxathiazine derivatives
Common reagents used in these reactions include sulfur trioxide (SO3), cyanogen chloride (ClCN), and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
2-(Chlorosulfonyl)isonicotinic acid hydrochloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including amides, lactams, and triazocinones.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules and metal-organic frameworks (MOFs) for drug delivery.
Mechanism of Action
The mechanism of action of 2-(Chlorosulfonyl)isonicotinic acid hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate .
Comparison with Similar Compounds
2-(Chlorosulfonyl)isonicotinic acid hydrochloride can be compared with other similar compounds, such as:
Chlorosulfonyl isocyanate: Both compounds contain the chlorosulfonyl group, but chlorosulfonyl isocyanate has an isocyanate group instead of a carboxyl group.
Isonicotinic acid derivatives: Compounds like isoniazid and ethionamide are derivatives of isonicotinic acid and are used as anti-tuberculosis agents.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C6H5Cl2NO4S |
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Molecular Weight |
258.08 g/mol |
IUPAC Name |
2-chlorosulfonylpyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H4ClNO4S.ClH/c7-13(11,12)5-3-4(6(9)10)1-2-8-5;/h1-3H,(H,9,10);1H |
InChI Key |
FQXSYMGMLAAPBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
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